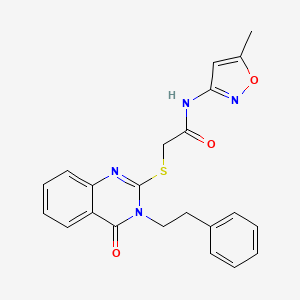
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 877652-71-6 |
| SMILES Notation | Cc1cc(NC(=O)CSc2nc3c(c(=O)n2CCc2ccccc2)SCC3)no1 |
The biological activity of this compound is primarily attributed to its structural components, particularly the quinazolinone and isoxazole moieties. Quinazolinone derivatives are known for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the thioacetamide group further enhances its potential as a bioactive molecule.
Antioxidant Activity
Research has demonstrated that derivatives of quinazolinone exhibit significant antioxidant properties. In studies assessing radical scavenging abilities, compounds similar to this compound showed promising results in various assays:
- DPPH Radical Scavenging Assay : This assay evaluates the ability to scavenge DPPH radicals. Compounds with similar structures exhibited IC50 values lower than that of standard antioxidants like Trolox and ascorbic acid .
- ABTS Radical Scavenging Assay : The compound's derivatives demonstrated effective ABTS radical scavenging activity, indicating their potential as antioxidants .
COX Inhibition
The compound's structure suggests potential COX (cyclooxygenase) inhibitory activity, which is crucial in managing inflammation and pain. A study on related quinazolinone derivatives reported varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations of 20 μM . This implies that this compound may also exhibit similar inhibitory effects.
Case Studies
- Case Study on Antioxidant Properties : A series of phenolic derivatives linked to quinazolinones were synthesized and evaluated for antioxidant capacity. The most active compounds showed superior radical scavenging abilities compared to traditional antioxidants .
- Case Study on COX Inhibition : A study involving the synthesis of new quinazolinone derivatives revealed their potential as COX inhibitors, with some compounds exhibiting higher selectivity towards COX-2 compared to COX-1, suggesting a favorable therapeutic profile for inflammatory conditions .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-15-13-19(25-29-15)24-20(27)14-30-22-23-18-10-6-5-9-17(18)21(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTSVTAKEAMSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














